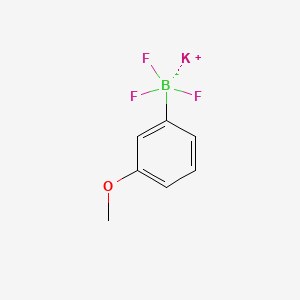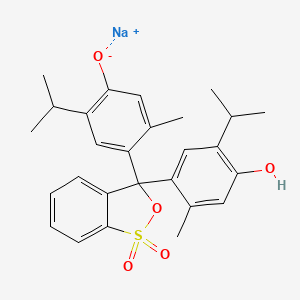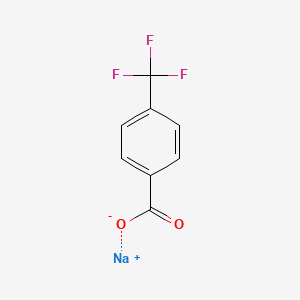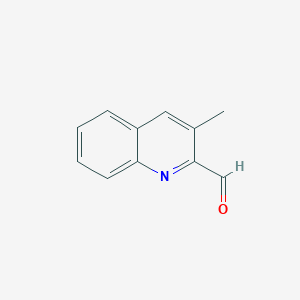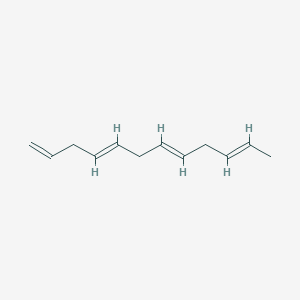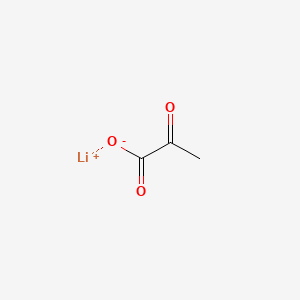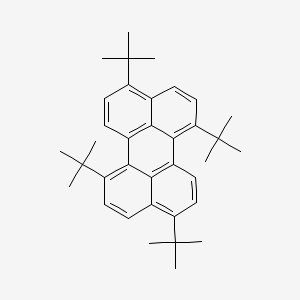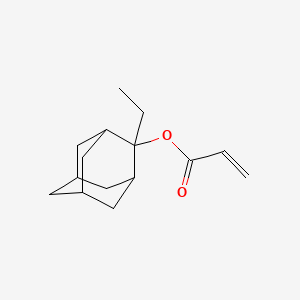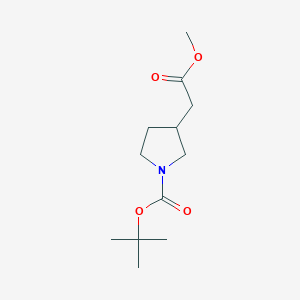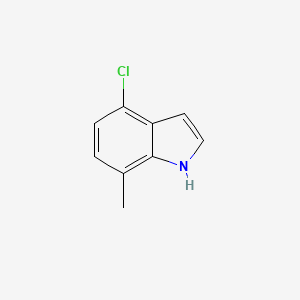
4-Chloro-7-methyl-1H-indole
Descripción general
Descripción
4-Chloro-7-methyl-1H-indole is a chemical compound with the molecular formula C9H8ClN . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest due to their biological and pharmaceutical activities . The intramolecular C (sp 3)-H addition is followed by double-bond isomerization to afford 3-substituted indoles in very good yields .Molecular Structure Analysis
The molecular structure of 4-Chloro-7-methyl-1H-indole consists of a benzene ring fused to a pyrrole ring . The molecular weight is 165.62 .Chemical Reactions Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They have been the focus of many researchers in the study of pharmaceutical compounds for many years .Physical And Chemical Properties Analysis
4-Chloro-7-methyl-1H-indole is a solid at room temperature . It has a density of 1.273±0.06 g/cm3 at 20 ºC 760 Torr .Aplicaciones Científicas De Investigación
Biological Activity and Molecular Interactions
- Indole Derivatives' Biological Properties : The indole nucleus, including derivatives like 4-Chloro-7-methyl-1H-indole, is a crucial component in many natural and synthetic molecules, exhibiting diverse biological activities such as anti-tumor and anti-inflammatory properties. These activities are often linked to their interactions with DNA and proteins (Geetha et al., 2019).
- Microbial Degradation Pathways : Indole derivatives, including 4-chloroindole, are recognized as environmental pollutants. Microbial degradation pathways for these compounds involve various known and characterized genes (Arora et al., 2015).
Synthesis and Structural Analysis
- Structural and Synthetic Studies : Novel indole derivatives, including 4-Chloro-7-methyl-1H-indole, have been synthesized and analyzed using techniques like X-ray diffraction (XRD), spectroscopic methods, and density functional theory (DFT) calculations. These studies help in understanding their bond angles, lengths, and molecular packing (Tariq et al., 2020).
- Crystallographic Studies : The structural investigations of derivatives of 4-Chloro-7-methyl-1H-indole, such as 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indoles, have been conducted to understand their molecular conformations and intermolecular interactions. Such studies are vital for the development of pharmaceuticals and advanced materials (Yamuna et al., 2010).
Medical and Pharmaceutical Applications
- Anti-Inflammatory Activities : The anti-inflammatory activity of compounds related to 4-Chloro-7-methyl-1H-indole has been investigated, demonstrating significant potential for medical applications (Osarodion, 2020).
- HIV Treatment Research : Derivatives of 4-Chloro-7-methyl-1H-indole, such as methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, have been synthesized as key intermediates in the preparation of HIV non-nucleoside reverse transcriptase inhibitors (Mayes et al., 2010).
Safety And Hazards
Direcciones Futuras
Given the importance of indole derivatives in medicinal chemistry, future research may focus on the development of novel methods of synthesis . The aim is to design polycyclic structures by incorporating multiple fused heterocyclic scaffolds to achieve promising new heterocycles with chemical and biomedical relevance .
Propiedades
IUPAC Name |
4-chloro-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAIQOKZWGJPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646683 | |
| Record name | 4-Chloro-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methyl-1H-indole | |
CAS RN |
61258-70-6 | |
| Record name | 4-Chloro-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



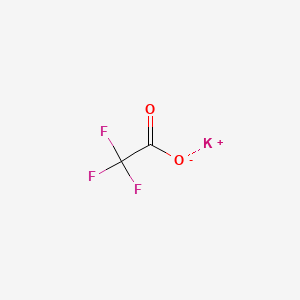
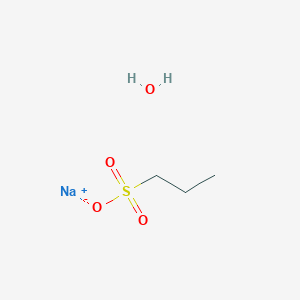
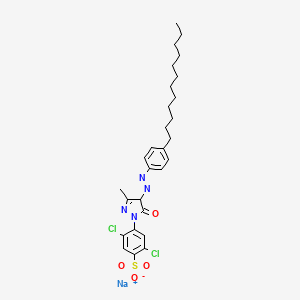
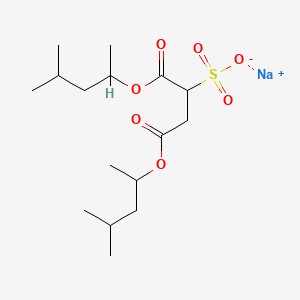
![Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate](/img/structure/B1593189.png)
